molecular formula C9H8N4O4S2 B14537539 4-[(5-Nitro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide CAS No. 61962-58-1

4-[(5-Nitro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide

Cat. No.: B14537539
CAS No.: 61962-58-1
M. Wt: 300.3 g/mol
InChI Key: ILQGYSHDNPSQFC-UHFFFAOYSA-N
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Description

4-[(5-Nitro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide is a compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is characterized by the presence of a nitro group on the thiazole ring and a sulfonamide group on the benzene ring. Thiazoles are known for their diverse biological activities and are found in various pharmaceutical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Nitro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide typically involves the reaction of 5-nitro-1,3-thiazole-2-amine with benzene-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced purification techniques such as crystallization or chromatography ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

4-[(5-Nitro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(5-Nitro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Investigated for its potential use as an antimicrobial agent, particularly against resistant bacterial strains.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-[(5-Nitro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The nitro group on the thiazole ring is believed to play a crucial role in its biological activity. Upon entering the biological system, the compound undergoes reduction to form reactive intermediates that can interact with cellular components, leading to the inhibition of essential enzymes and disruption of cellular processes. The sulfonamide group may also contribute to its antimicrobial activity by mimicking the structure of para-aminobenzoic acid (PABA), thereby inhibiting the synthesis of folic acid in bacteria .

Comparison with Similar Compounds

4-[(5-Nitro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide can be compared with other similar compounds, such as:

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

    Tiazofurin: An antineoplastic drug with a thiazole ring

Properties

CAS No.

61962-58-1

Molecular Formula

C9H8N4O4S2

Molecular Weight

300.3 g/mol

IUPAC Name

4-[(5-nitro-1,3-thiazol-2-yl)amino]benzenesulfonamide

InChI

InChI=1S/C9H8N4O4S2/c10-19(16,17)7-3-1-6(2-4-7)12-9-11-5-8(18-9)13(14)15/h1-5H,(H,11,12)(H2,10,16,17)

InChI Key

ILQGYSHDNPSQFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC=C(S2)[N+](=O)[O-])S(=O)(=O)N

Origin of Product

United States

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